BenchChemオンラインストアへようこそ!

1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine

Medicinal Chemistry Halogen Bonding Lipophilicity Modulation

1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (IUPAC: 6,8-dichloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline; CAS 1000339-50-3) is a quinoline-homopiperazine hybrid building block with molecular formula C₁₅H₁₄Cl₂F₃N₃ and molecular weight 364.2 g/mol. The compound incorporates three pharmacophorically significant features within a single scaffold: a 6,8-dichloro substitution pattern on the quinoline core, a 2-trifluoromethyl group, and a homopiperazine (1,4-diazepane) ring at the 4-position.

Molecular Formula C15H14Cl2F3N3
Molecular Weight 364.2 g/mol
CAS No. 1000339-50-3
Cat. No. B3039216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
CAS1000339-50-3
Molecular FormulaC15H14Cl2F3N3
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C(F)(F)F
InChIInChI=1S/C15H14Cl2F3N3/c16-9-6-10-12(23-4-1-2-21-3-5-23)8-13(15(18,19)20)22-14(10)11(17)7-9/h6-8,21H,1-5H2
InChIKeyKDQNDTPSWCXBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS 1000339-50-3): Procurement-Relevant Structural and Physicochemical Profile


1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (IUPAC: 6,8-dichloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline; CAS 1000339-50-3) is a quinoline-homopiperazine hybrid building block with molecular formula C₁₅H₁₄Cl₂F₃N₃ and molecular weight 364.2 g/mol . The compound incorporates three pharmacophorically significant features within a single scaffold: a 6,8-dichloro substitution pattern on the quinoline core, a 2-trifluoromethyl group, and a homopiperazine (1,4-diazepane) ring at the 4-position [1]. These structural elements position it within the broader class of (homo)piperazine-substituted quinolines that have been patented for kinase phosphorylation inhibition [2]. The compound is commercially catalogued as a trifluoromethylation agent and research intermediate (MDL MFCD09258958), with vendors listing purity specifications typically at ≥95% .

Procurement Risk Alert: Why 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine Cannot Be Replaced by Generic Quinoline-Homopiperazine Analogs


Substituting 1-[6,8-dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine with a structurally similar analog introduces multiple, non-linear risks to experimental reproducibility. The compound's unique combination of three structural features—the 6,8-dichloro pattern, the 2-trifluoromethyl group, and the seven-membered homopiperazine ring—cannot be replicated by any single close analog. The 6-chloro mono-substituted analog (CAS 541539-68-8) lacks the electron-withdrawing and steric contribution of the second chlorine at position 8, altering both lipophilicity (cLogP) and target-binding geometry . The piperazine analog (CAS 1000339-48-9) substitutes the seven-membered diazepane ring with a six-membered piperazine, which modifies conformational flexibility, pKa of the secondary amine (~9.97 predicted for the diazepane vs. distinct values for piperazine), and may substantially alter sigma receptor or kinase affinity profiles as demonstrated in published diazepane-vs-piperidine SAR studies . Patent literature explicitly teaches that the (homo)piperazine quinoline scaffold class exhibits strong structure-activity dependence on substitution pattern for kinase inhibition potency [1].

Quantitative Differentiation Evidence for 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine Relative to Closest Analogs


Dual Chlorine Substitution at Positions 6 and 8: Electron-Withdrawing Capacity and Lipophilicity Differentiation vs. 6-Monochloro Analog

The 6,8-dichloro substitution pattern on the quinoline core of the target compound (CAS 1000339-50-3) introduces a second electron-withdrawing chlorine atom at position 8 relative to the closest mono-halogenated analog 1-[6-chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS 541539-68-8). This structural difference produces a net molecular weight increase of 34.45 Da (364.2 vs. 329.75 g/mol) and elevates the heavy atom count from 22 to 24 [1]. The 6,8-dichloro pattern is known in quinoline SAR literature to enhance binding affinity in certain biological targets: for context, in the antimalarial quinoline series, the 4,7-dichloro-2-(trifluoromethyl)quinoline scaffold demonstrated IC₅₀ = 12 nM against Plasmodium falciparum versus IC₅₀ = 85 nM for the 4,8-dichloro regioisomer, illustrating that dichloro positioning critically modulates target engagement . While direct head-to-head potency data for the 6,8- vs. 6-monochloro homopiperazine comparison is not available in the public domain, the principle of additive halogen effects on target affinity is well-established for quinoline scaffolds .

Medicinal Chemistry Halogen Bonding Lipophilicity Modulation

Homopiperazine (1,4-Diazepane) vs. Piperazine Ring Size: Conformational Flexibility and Predicted pKa Differentiation

The target compound incorporates a seven-membered homopiperazine (1,4-diazepane) ring at the quinoline 4-position, in contrast to the six-membered piperazine analog 1-[6,8-dichloro-2-(trifluoromethyl)quinol-4-yl]piperazine (CAS 1000339-48-9, MW 350.2 g/mol) . The ring expansion from piperazine to homopiperazine increases conformational flexibility and alters the pKa of the secondary amine. For the unsubstituted 1-[2-(trifluoromethyl)quinol-4-yl]homopiperazine core, the predicted pKa is 9.97±0.20 ; piperazine analogs typically exhibit distinct protonation states at physiological pH. In published sigma receptor SAR, the diazepane spacer was found to retain or even improve σ₁R and σ₂R affinity compared to the piperidine ring system, and only bicyclic (quinoline/diazepane) derivatives displayed moderate to high dual-subtype affinity [1]. Specifically, quinoline-diazepane derivative 2d achieved σ₁R Ki = 19 nM with minimal cytotoxicity (viability 127% at 50 µM in SH-SY5Y cells) [1]. While this data is from quinoline-diazepane compounds lacking the 6,8-dichloro substitution, it establishes the class-level principle that the diazepane ring confers enhanced sigma receptor binding relative to smaller ring systems [1].

Conformational Analysis Sigma Receptor Pharmacology Kinase Inhibitor Design

Patent-Cited Utility in Kinase Phosphorylation Inhibition: Scaffold Validation vs. Non-Patented Analogs

The target compound falls within the generic scope of EP1490362A2, which claims (homo)piperazine substituted quinolines as inhibitors of kinase phosphorylation with potential antineoplastic applications [1]. The patent specifically encompasses quinoline derivatives bearing both halogen and trihaloalkyl (including trifluoromethyl) substituents, precisely matching the substitution architecture of CAS 1000339-50-3 [1]. This patent linkage provides documented evidence of intended biological utility for this scaffold class. In contrast, many commercially available quinoline building blocks lacking the homopiperazine moiety or the specific halogenation pattern fall outside this patent's structural claims and have no equivalent documented kinase inhibition rationale [1]. The patent disclosure establishes that the combination of quinoline core, 4-position nitrogen heterocycle (homopiperazine), and electron-withdrawing substituents (chloro, trifluoromethyl) is specifically designed for kinase phosphorylation inhibition, differentiating it from generic quinoline intermediates used in unrelated synthetic applications [1].

Kinase Inhibition Phosphorylation Intellectual Property

Antioxidant Capacity of Quinoline-Diazepane Scaffolds: Quantitative ABTS and H₂O₂ Scavenging Data Supporting Neuroprotective Research Applications

Quinoline-substituted diazepane derivatives from the same scaffold class as the target compound have demonstrated quantifiable in vitro antioxidant activity. In the ACS Med. Chem. Lett. 2020 study, quinoline-diazepane derivative 2d exhibited ABTS radical scavenging with IC₅₀ = 14.26 ± 0.15 µg/mL and H₂O₂ scavenging with IC₅₀ = 20.35 ± 0.27 µg/mL, comparable to ascorbic acid (ABTS IC₅₀ = 12.75 ± 0.12 µg/mL; H₂O₂ IC₅₀ = 19.27 ± 0.54 µg/mL) [1]. The 2,4-dimethylbenzyl analog 3d showed enhanced activity (ABTS IC₅₀ = 9.43 ± 0.11 µg/mL; H₂O₂ IC₅₀ = 17.44 ± 0.18 µg/mL) [1]. These data establish that the quinoline-diazepane scaffold possesses intrinsic antioxidant capacity that may be modulated by quinoline ring substitution. While the specific 6,8-dichloro-2-trifluoromethyl substitution of the target compound has not been evaluated in this assay, the scaffold-level data provides a basis for expecting measurable antioxidant activity, differentiating it from non-antioxidant chemical building block alternatives [1].

Antioxidant Neuroprotection Radical Scavenging

Evidence-Backed Research and Procurement Scenarios for 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine


Kinase Phosphorylation Inhibition Probe Development

Based on patent EP1490362A2, which specifically claims (homo)piperazine-substituted quinolines bearing halogen and trihaloalkyl substituents as kinase phosphorylation inhibitors with antineoplastic potential, this compound is structurally suited as a starting scaffold for developing kinase inhibitor chemical probes [1]. The 6,8-dichloro and 2-trifluoromethyl substitution pattern provides enhanced electron-withdrawing character compared to mono-halogenated or non-halogenated analogs, which may improve target binding affinity as observed in related dichloroquinoline SAR [1]. Researchers should procure this specific CAS number rather than the 6-monochloro analog (CAS 541539-68-8) when the experimental hypothesis requires dual halogenation at positions 6 and 8.

Sigma Receptor Ligand Optimization Campaigns

The homopiperazine (1,4-diazepane) ring of this compound is directly relevant to sigma receptor (σ₁R/σ₂R) ligand development. Published data demonstrate that quinoline-diazepane derivatives achieve nanomolar σ₁R affinity (Ki = 19 nM for analog 2d) with favorable cytotoxicity profiles [2]. The 6,8-dichloro-2-trifluoromethyl substitution on the quinoline core offers a distinct electronic environment that may modulate sigma receptor subtype selectivity compared to unsubstituted or mono-substituted quinoline analogs. This compound should be selected over the piperazine analog (CAS 1000339-48-9) when the 7-membered diazepane ring conformation is required for target engagement [2].

Neuroprotective Agent Scaffold with Intrinsic Antioxidant Capacity

Quinoline-diazepane derivatives have demonstrated ABTS and H₂O₂ radical scavenging activity comparable to ascorbic acid (within ~1.1-fold for ABTS), supporting their investigation as neuroprotective agent scaffolds [2]. The additional chlorine substituents at positions 6 and 8 of the target compound may further modulate the redox potential of the quinoline core relative to the parent scaffold. This compound is appropriate for oxidative stress and neuroprotection research programs where the combination of sigma receptor affinity and antioxidant activity is mechanistically relevant [2].

Custom Derivatization via Homopiperazine Secondary Amine Handle

The homopiperazine ring of this compound contains a free secondary amine (predicted pKa ~9.97 for the parent core) that serves as a versatile synthetic handle for further functionalization, including N-alkylation, N-acylation, and reductive amination . This enables the compound to function as an advanced intermediate for generating focused libraries of N-substituted quinoline-diazepane derivatives. The 6,8-dichloro-2-trifluoromethyl pattern is synthetically non-trivial to install de novo, making procurement of this pre-functionalized building block substantially more efficient than multi-step de novo synthesis from unsubstituted quinoline precursors .

Quote Request

Request a Quote for 1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.